2-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride

Description

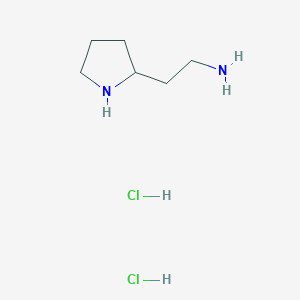

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-pyrrolidin-2-ylethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c7-4-3-6-2-1-5-8-6;;/h6,8H,1-5,7H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGJSPYOJPRCCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803593-20-5 | |

| Record name | 2-(pyrrolidin-2-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of pyrrolidine with ethylene oxide, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Aqueous or organic solvents such as ethanol or methanol

Catalysts: Acidic catalysts like hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

Raw Materials: Pyrrolidine, ethylene oxide, hydrochloric acid

Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield

Purification: Crystallization or recrystallization to obtain the pure dihydrochloride salt

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding amides or carboxylic acids

Reduction: Reduction reactions can yield secondary amines

Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride

Substitution: Reagents like alkyl halides or acyl chlorides

Major Products

Oxidation: Amides, carboxylic acids

Reduction: Secondary amines

Substitution: Various substituted amines

Scientific Research Applications

2-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride is used in several scientific research fields:

Chemistry: As a building block for the synthesis of more complex molecules

Biology: In studies involving neurotransmitter analogs and receptor binding

Industry: Used in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to changes in cellular signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Pyrrolidine-Based Derivatives

2-(3-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine dihydrochloride

- Molecular Formula : C₁₂H₁₇Cl₃N₂

- Molecular Weight : 309.0 (LCMS data)

- Key Features : Substitution at the pyrrolidine nitrogen (1-position) and a 3-chlorophenyl group.

- The chlorophenyl moiety increases lipophilicity, which may enhance blood-brain barrier permeability but reduce aqueous solubility.

2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride

- Molecular Formula : C₉H₂₂Cl₂N₂

- Molecular Weight : 229.19

- Key Features : A branched isopropyl group at the pyrrolidine 3-position.

- However, the dihydrochloride salt retains solubility comparable to the parent compound.

IDB-001

- Structure : (S)-2-(Pyrrolidin-2-yl)ethan-1-amine substituent .

- Key Features : Stereospecific (S)-configuration enables preferential salt bridge formation with acidic residues (Asp/Glu) in polypeptides.

- Comparison : The enantiomeric purity of IDB-001 highlights the critical role of stereochemistry in biological activity, contrasting with racemic mixtures of the parent compound.

Structural and Functional Trends

Biological Activity

2-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride, also known as a pyrrolidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is structurally characterized by the presence of a pyrrolidine ring, which contributes to its interaction with various biological targets. The following sections delve into its biological activity, including antibacterial, antifungal, and potential therapeutic applications.

- IUPAC Name: this compound

- Molecular Formula: C₅H₁₂Cl₂N₂

- Molecular Weight: 179.07 g/mol

Pyrrolidine derivatives often exhibit their biological effects through modulation of neurotransmitter systems and interaction with various receptors. Specifically, this compound may influence the release and uptake of monoamines, which are critical in mood regulation and cognitive functions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrolidine derivatives. For instance, compounds structurally related to 2-(Pyrrolidin-2-yl)ethan-1-amine have shown significant inhibitory effects against various bacterial strains.

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 2-(Pyrrolidin-2-yl)ethan-1-amine | 0.0039 - 0.025 | Staphylococcus aureus |

| Escherichia coli |

These results indicate that the compound possesses a promising antibacterial profile, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity. Studies report that related pyrrolidine compounds exhibit effective inhibition against fungal strains:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.0048 |

| Fusarium oxysporum | 0.0567 |

These findings suggest that the compound could be useful in developing antifungal agents .

Study 1: Structure–Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a series of pyrrolidine derivatives to optimize their biological activity. The study found that modifications to the pyrrolidine ring significantly enhanced both antibacterial and antifungal properties. For example, substituents that increased lipophilicity were correlated with improved potency .

Study 2: Neuropharmacological Effects

Research has indicated that compounds similar to this compound can modulate neurotransmitter systems, particularly those involving serotonin and dopamine. This modulation suggests potential applications in treating mood disorders and cognitive impairments .

Q & A

Basic: What are the standard synthetic routes for 2-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves reacting pyrrolidine derivatives with ethylamine under controlled conditions. Key steps include:

- Solvent Selection: Dichloromethane or acetonitrile is used to enhance solubility .

- Catalysts/Additives: Sodium hydroxide or other bases improve reaction efficiency .

- Purification: Chromatography or recrystallization ensures high purity (>95%) .

Optimization strategies include: - Temperature Control: Maintaining 40–60°C to balance reaction rate and byproduct formation.

- Microwave-Assisted Synthesis: Reduces reaction time and improves yield (e.g., 60–85% yields reported under microwave conditions) .

Industrial scaling employs continuous flow reactors for consistent quality .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Identifies proton environments (e.g., pyrrolidine ring protons at δ 1.5–3.0 ppm) and carbon connectivity .

- X-ray Crystallography: Resolves stereochemistry (e.g., chiral center at the pyrrolidine ring) .

- Mass Spectrometry (MS): Confirms molecular weight (e.g., 237.12 g/mol via ESI-MS) .

- Infrared (IR) Spectroscopy: Detects functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .

Advanced: How does the stereochemistry at the pyrrolidine ring influence the compound’s biological activity, and what methods are employed to resolve enantiomers during synthesis?

Methodological Answer:

- Stereochemical Impact: The (2R)-configured pyrrolidine ring enhances binding affinity to receptors like dopamine transporters due to spatial complementarity .

- Enantiomer Resolution:

- Chiral Chromatography: Uses columns with cellulose-based stationary phases (e.g., Chiralpak® IC) .

- Enzymatic Resolution: Lipases or esterases selectively hydrolyze one enantiomer .

- Validation: Circular Dichroism (CD) spectroscopy confirms enantiopurity .

Advanced: What experimental approaches are used to elucidate the mechanism of action of this compound in modulating enzyme or receptor activity?

Methodological Answer:

- Receptor Binding Assays:

- Radioligand displacement studies (e.g., using ³H-labeled ligands) quantify affinity for GPCRs or neurotransmitter transporters .

- Enzyme Inhibition Kinetics:

- Michaelis-Menten analysis with fluorogenic substrates identifies competitive/non-competitive inhibition .

- Gene Expression Profiling: RNA-seq or qPCR evaluates downstream effects on cell cycle regulators (e.g., p21, cyclin D1) .

Contradiction Analysis: How can researchers address discrepancies in reported reaction yields for the synthesis of this compound across different studies?

Methodological Answer:

- Parameter Standardization:

- Compare solvent polarity (e.g., dichloromethane vs. DMF) and temperature gradients .

- Byproduct Analysis:

- LC-MS identifies impurities (e.g., over-alkylated derivatives) affecting yield .

- Reproducibility Protocols:

- Pre-drying reagents to exclude moisture, which hydrolyzes intermediates .

- Use of inert atmospheres (N₂/Ar) to prevent oxidation .

Advanced: What strategies are employed to modify the pyrrolidine ring in this compound to enhance its pharmacokinetic properties, and how are these modifications validated?

Methodological Answer:

- Structural Modifications:

- Fluorination: Adding difluoro groups (e.g., 4,4-difluoropiperidine) increases lipophilicity and blood-brain barrier penetration .

- Heteroatom Substitution: Replacing carbon with nitrogen/sulfur alters electronic properties and metabolic stability .

- Validation Methods:

- LogP Measurement: Shake-flask or HPLC methods assess lipophilicity changes .

- In Vitro Metabolic Stability: Liver microsome assays quantify CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.